molecular formula C21H32N4O B5593848 3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide

3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide

Cat. No.: B5593848
M. Wt: 356.5 g/mol
InChI Key: ZWKURDLHDBYCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H32N4O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.25761166 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective 5-HT(1A) Agonists

Research has shown the development of selective 5-HT(1A) agonists, with a focus on compounds featuring an indole-alkyl-amine structure, which indicates their potential application in mood disorder studies. Such compounds have demonstrated high receptor specificity and affinity, suggesting their use in pharmacological research aimed at understanding and treating mood disorders. The modifications on the indole moiety, particularly the introduction of carboxamide substituents, have been linked to enhanced serotonergic 5-HT(1A) affinity and bioavailability, pointing to their promising therapeutic profiles in this area (Heinrich et al., 2004).

Antifouling Properties in Polyamide Nanofiltration Membranes

Another significant application area for compounds related to 3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide is in improving the antifouling properties of polyamide nanofiltration membranes. By manipulating the density of surface carboxyl groups on these membranes, researchers have achieved better fouling resistance and cleaning efficiency. This improvement is crucial for wastewater treatment and desalination processes, highlighting the compound's relevance in environmental science and engineering (Mo et al., 2012).

Serotonin Reuptake Inhibitors

The compound's derivatives have been explored for their dual action as 5-HT1A receptor agonists and serotonin reuptake inhibitors. This dual functionality is particularly relevant in the development of new antidepressants, offering a novel approach to mood disorder treatment by targeting both receptor activation and serotonin reuptake inhibition (Heinrich et al., 2004).

Anti-Inflammatory and Analgesic Agents

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies indicate that these compounds exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects. Such findings suggest their potential as new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Enantioselective Lewis Basic Catalysts

In the field of organic synthesis, derivatives of this compound have been developed as enantioselective Lewis basic catalysts for hydrosilylation reactions. This application underscores the compound's utility in synthetic chemistry, enabling highly selective and efficient synthesis of chiral molecules (Wang et al., 2006).

Properties

IUPAC Name

3,5,7-trimethyl-N-[3-(4-methylpiperazin-1-yl)butyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-14-12-15(2)19-18(13-14)17(4)20(23-19)21(26)22-7-6-16(3)25-10-8-24(5)9-11-25/h12-13,16,23H,6-11H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKURDLHDBYCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)NCCC(C)N3CCN(CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.